
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a useful research compound. Its molecular formula is C17H24N4O and its molecular weight is 300.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4O
- Molecular Weight : 278.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer properties of triazole-containing compounds. The incorporation of the 1,2,3-triazole ring enhances interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .
A notable study demonstrated that triazole derivatives exhibited significant inhibitory activity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Sorafenib | HepG2 (liver cancer) | 5.97 |
Triazole Analog | HepG2 | 5.02 |
Doxorubicin | HepG2 | 0.59 |
The results indicated that the triazole analogs maintained a comparable efficacy to Sorafenib while demonstrating a reduced toxicity profile .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In particular, the active analogs were shown to cause G0/G1 phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have also been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of triazoles to disrupt cellular processes in pathogens .
Structure-Activity Relationships (SAR)
The SAR analysis of triazole derivatives suggests that modifications on the phenyl ring significantly influence biological activity. Compounds with substituents capable of forming additional hydrogen bonds showed enhanced potency against cancer cell lines .
For instance:
- Hydroxyl (OH) and Methoxy (OCH3) groups on the aromatic ring were associated with increased cytotoxicity.
This indicates that careful structural modifications can optimize the biological activity of these compounds.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of triazole derivatives in clinical settings:
- Hepatocellular Carcinoma Treatment : A study involving a series of triazole-based compounds demonstrated their potential as effective treatments for hepatocellular carcinoma. The analogs showed selectivity towards cancer cells while sparing normal cells, indicating a favorable safety profile .
- Antimicrobial Trials : Another trial assessed the antimicrobial properties of a series of triazole derivatives against resistant strains of bacteria. The results indicated that specific modifications led to enhanced efficacy against pathogens like MRSA and Candida species .
特性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-5-14-6-8-15(9-7-14)17(22)19-16(13(2)3)12-21-11-10-18-20-21/h6-11,13,16H,4-5,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYNUKMJPCKDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。